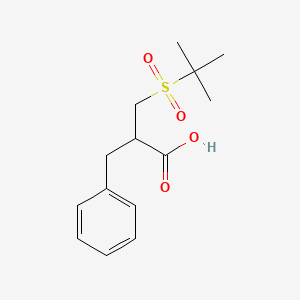

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid

概要

説明

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid is a chemical compound with the molecular formula C14H20O4S and a molecular weight of 284.37 . It is used for research purposes .

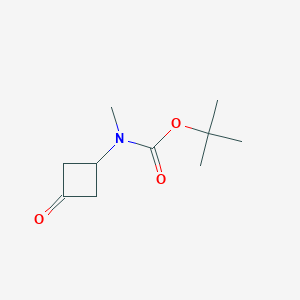

Molecular Structure Analysis

The molecular structure of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid consists of 14 carbon atoms, 20 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .科学的研究の応用

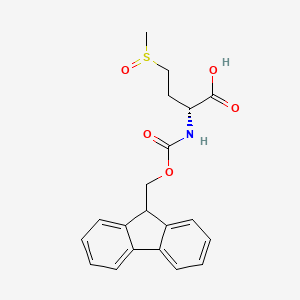

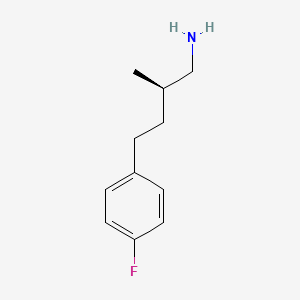

Enantioselective Synthesis

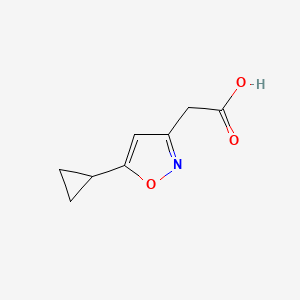

(Yuasa et al., 1998) demonstrated the use of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid in the enantioselective synthesis of renin inhibitors. This process involves the enantioselective hydrogenation of substrates with sulfone functionality.

Preparation for Renin Inhibitors

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid has been used for the large-scale preparation of chiral building blocks for renin inhibitors (Doswald et al., 1994). The study highlights the enantioselective hydrolysis of racemic esters of this compound.

Multi-Coupling Reagent

The compound also functions as a multi-coupling reagent. Auvray et al. (1985) found that 3-bromo-2-(tert-butylsulfonyl)-1-propene, a related compound, reacts well with various electrophiles, leading to highly functionalized sulfones, showcasing its versatility as a multi-coupling reagent (Auvray et al., 1985).

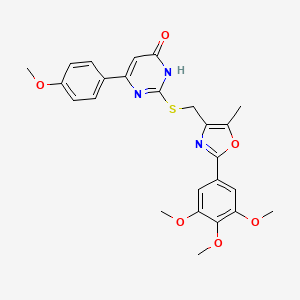

Antibacterial Activity

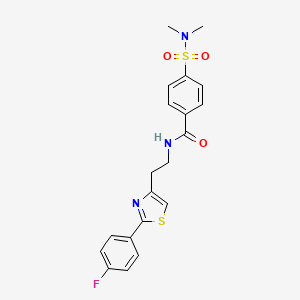

In the field of medicinal chemistry, chiral derivatives of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid have been synthesized and evaluated for antibacterial activity. Zhang et al. (2011) discovered that these derivatives exhibit in vitro activities against various bacteria, but not against the fungus Candida albicans (Zhang et al., 2011).

Catalytic Aziridination

The compound has been studied in the context of catalytic aziridination. Zdilla and Abu‐Omar (2006) explored the mechanism of catalytic aziridination using manganese corrole, employing 2-(tert-butylsulfonyl)benzene as part of their investigation (Zdilla & Abu‐Omar, 2006).

Synthesis of Sulfones

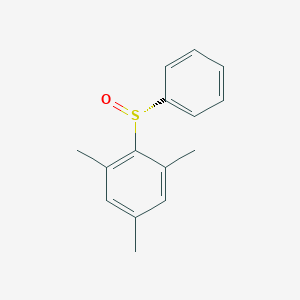

Sulfones derived from 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid have been extensively studied. For example, Jagusch et al. (2004) described the palladium-catalyzed enantioselective synthesis of allylic sulfones from racemic allylic sulfinates, highlighting the versatility of these compounds in organic synthesis (Jagusch et al., 2004).

特性

IUPAC Name |

2-benzyl-3-tert-butylsulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4S/c1-14(2,3)19(17,18)10-12(13(15)16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWAUJPSUAZNNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2606999.png)

![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2607002.png)

![1-ethyl-2-({4-[(isopropylamino)carbonyl]piperazin-1-yl}methyl)-N,N-dimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2607003.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea](/img/structure/B2607005.png)

![methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2607006.png)

![2-[(4-tert-butylbenzyl)thio]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B2607012.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607013.png)